molecular formula C15H21NO B5226563 N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide

N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide

Cat. No.: B5226563
M. Wt: 231.33 g/mol
InChI Key: GVMNDUOLHYQTCO-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide, commonly known as THPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. THPVP is chemically similar to other synthetic cathinones, such as alpha-PVP and alpha-PHP, which are known to have potent stimulant properties.

Mechanism of Action

THPVP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. THPVP also acts as a monoamine oxidase inhibitor, which further enhances its stimulant effects.
Biochemical and Physiological Effects
THPVP has been found to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. THPVP also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Prolonged use of THPVP can lead to the development of tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

THPVP has several advantages and limitations for use in laboratory experiments. Its stimulant properties make it useful in studying the effects of psychoactive substances on the brain. However, its potential for abuse and addiction makes it difficult to use in long-term studies. THPVP is also a relatively new substance, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several future directions for research on THPVP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the development of new analytical methods for detecting THPVP and other synthetic cathinones in biological samples. Additionally, research is needed to better understand the long-term effects of THPVP on the body and brain.

Synthesis Methods

THPVP can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the reductive amination reaction. The Friedel-Crafts acylation reaction involves the reaction between naphthalene and pentanoyl chloride in the presence of aluminum chloride as a catalyst. The reductive amination reaction involves the reaction between naphthalene and pentanone in the presence of a reducing agent, such as sodium borohydride.

Scientific Research Applications

THPVP has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that THPVP has stimulant properties that are similar to other synthetic cathinones. It has been found to increase dopamine and norepinephrine levels in the brain, which are associated with increased energy, alertness, and euphoria.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMNDUOLHYQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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